N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide
Description
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-14(11-3-1-2-6-15-11)16-9-12-17-13(18-20-12)10-4-7-21-8-5-10/h1-3,6,10H,4-5,7-9H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPPCOBCDFXOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Tetrahydro-2H-Thiopyran-4-one
A common route to access tetrahydro-2H-thiopyran-4-amine derivatives involves reductive amination of tetrahydro-2H-thiopyran-4-one. For example:
Grignard Reaction for Thiopyran Ketones
Grignard reagents can functionalize tetrahydro-2H-thiopyran-4-carboxylate esters:
- Example : Methyl tetrahydro-2H-thiopyran-4-carboxylate treated with methylmagnesium bromide forms 1-(tetrahydro-2H-thiopyran-4-yl)ethanone.
- Conditions : Tetrahydrofuran solvent, -20°C to 0°C, yielding 75% after chromatography.
Construction of the 1,2,4-Oxadiazole Ring
The oxadiazole ring is typically formed via cyclization of amidoximes or coupling of nitriles with hydroxylamine.
Amidoxime Cyclization Route
Alternative Route: Carbodiimide-Mediated Coupling
A pre-formed 3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole-5-carboxylic acid can be coupled to methylamine using EDCI/HOBt, followed by functionalization to the methylene-linked picolinamide.
Coupling the Oxadiazole-Thiopyran Intermediate to Picolinamide
The methylene linker is introduced via nucleophilic substitution or reductive amination.
Chloromethyl-Oxadiazole Alkylation
Reductive Amination Approach
- Oxadiazole-Methylamine Synthesis : Reduce a nitrile group on the oxadiazole to an amine using LiAlH₄ or BH₃·THF.
- Coupling : React the amine with picolinic acid using HATU/DIPEA in DMF.
Integrated Synthetic Pathway
Combining the above steps, a representative synthesis is:
Challenges and Optimization Considerations
Chemical Reactions Analysis
Types of Reactions
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide can undergo various types of chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The picolinamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiopyran ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial and anticonvulsant agent.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The anticonvulsant activity could be related to its interaction with neurotransmitter receptors or ion channels in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Compound A : N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine
- Key Differences :
- Replaces the thiopyran ring with a tetrahydro-2H-pyran-4-yl group (oxygen instead of sulfur).
- Substituent at the oxadiazole 5-position is an amine-linked pyridinyl group rather than a picolinamide.
- The absence of the picolinamide group may limit hydrogen-bonding interactions with biological targets.
Compound B : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Key Differences :
- Features a 4-fluorophenyl group at the oxadiazole 3-position instead of thiopyran.
- Includes a piperidine-carboxamide side chain rather than picolinamide.
- Piperidine-carboxamide may confer conformational flexibility, influencing binding kinetics.
Compound C : 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
- Key Differences: Replaces the oxadiazole core with tetrazole rings, known as bioisosteres for carboxylic acids. Lacks the thiopyran or pyran systems entirely.
- Implications :
- Tetrazoles improve metabolic stability and mimic carboxylate groups in receptor interactions.
- The absence of a heterocyclic ring system may reduce steric hindrance.
Physicochemical and Pharmacological Properties
Mechanistic and Functional Insights
- Thiopyran vs.
- Picolinamide vs. Amine/Tetrazole : The picolinamide group offers dual hydrogen-bonding capacity (amide NH and pyridine N), whereas tetrazoles in Compound C provide negative charge at physiological pH, mimicking carboxylates .
- Fluorophenyl vs. Heterocycles : Compound B’s fluorophenyl group leverages halogen bonding, which is absent in the target compound but could be critical for target specificity .
Biological Activity
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydro-2H-thiopyran moiety with a 1,2,4-oxadiazole ring and a picolinamide group. This structural diversity contributes to its biological activity.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | Approximately 300 g/mol |
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| CAS Number | Not specified in sources |
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. In particular, compounds related to this compound have been shown to inhibit cancer cell proliferation.
The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells.
Case Study Findings:
A study evaluating various oxadiazole derivatives found that certain compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 1.1 μM
- HCT-116 (colon cancer) : IC50 = 2.6 μM
- HepG2 (liver cancer) : IC50 = 1.4 μM
These results suggest that the compound's structural features enhance its interaction with TS compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits promising antimicrobial properties against various pathogens.
Antimicrobial Efficacy
Several studies have documented the antimicrobial activity of related oxadiazole compounds against both Gram-positive and Gram-negative bacteria:
- Escherichia coli
- Staphylococcus aureus
Activity Metrics:
In vitro tests revealed that certain derivatives showed significant inhibition zones against these bacterial strains, indicating their potential as antimicrobial agents .
Research Findings Summary
The biological activities of this compound can be summarized as follows:
| Activity Type | Target Organisms/Cells | IC50 Values |
|---|---|---|
| Anticancer | MCF-7 | 1.1 μM |
| HCT-116 | 2.6 μM | |
| HepG2 | 1.4 μM | |
| Antimicrobial | Escherichia coli | Significant Inhibition |
| Staphylococcus aureus | Significant Inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide, and what key reaction conditions should be controlled?
- Methodology : Multi-step synthesis typically involves cyclization of oxadiazole precursors followed by coupling with picolinamide derivatives. Critical conditions include temperature (reflux conditions for cyclization, ~80–100°C), pH control (basic media using NaOH/K₂CO₃), and solvent selection (polar aprotic solvents like DMF for nucleophilic substitution). Reaction monitoring via TLC or HPLC ensures intermediate purity .
- Key Reagents : Isonicotinic acid hydrazide, carbon disulfide (for oxadiazole formation), and 2-chloroacetonitrile (for thioether linkage) are common .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves substituent positions and confirms ring systems. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures batch consistency .
Q. What preliminary biological screening assays are appropriate for evaluating its therapeutic potential?
- Methodology : Use standardized assays:
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease activity assays (e.g., ATPase inhibition). Reference structurally similar compounds (e.g., thienopyrimidine-oxadiazole hybrids) for activity benchmarks .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis parameters to improve yield and purity?
- Methodology : Apply factorial designs (e.g., 2³ factorial) to test variables: temperature, solvent ratio, and catalyst concentration. Response Surface Methodology (RSM) models interactions between parameters. For example, optimize oxadiazole cyclization by varying NaOH concentration (0.1–1.0 M) and reaction time (2–8 hrs). Use ANOVA to identify significant factors .
Q. What computational methods assist in predicting reactivity and reaction mechanisms for its synthesis?
- Methodology : Quantum chemical calculations (DFT) map transition states and intermediates. Software like Gaussian or ORCA simulates reaction pathways (e.g., oxadiazole ring closure). Machine learning (ML) models trained on reaction databases predict optimal conditions (e.g., solvent polarity, activation energy) .
Q. How should researchers address discrepancies in biological activity data between this compound and structural analogs?
- Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing thiopyran with cyclohexane). Compare logP, H-bond donors, and steric effects. Use molecular docking (AutoDock Vina) to assess binding affinity differences. Validate with in vitro assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
Q. What strategies validate the proposed metabolic pathways or degradation products under physiological conditions?
- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Isotopic labeling (e.g., ¹⁴C-tagged thiopyran) tracks degradation. Compare stability in pH 7.4 buffer vs. simulated gastric fluid to assess oral bioavailability .
Q. How to investigate the role of the tetrahydro-2H-thiopyran moiety in target binding using structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs lacking the thiopyran ring or substituting it with tetrahydrofuran. Perform competitive binding assays (SPR or ITC) to measure affinity shifts. Molecular dynamics simulations (AMBER) analyze conformational stability of ligand-target complexes (e.g., kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
